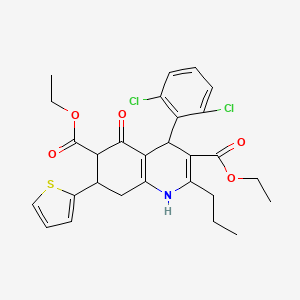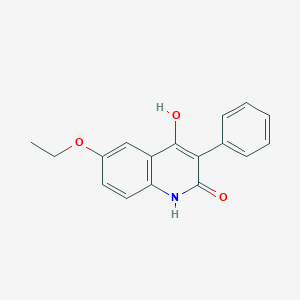
3-(3-Methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid is an organic compound that features a methoxybenzyl group attached to an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of 3-(3-hydroxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid.
Reduction: Formation of 3-(3-methoxybenzyl)-4,5-dihydroisoxazole.
Substitution: Formation of 3-(3-halobenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid.
科学研究应用
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
3-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the isoxazole ring.
3-Methoxybenzoyl chloride: Contains the methoxybenzyl group and a carbonyl chloride group instead of the isoxazole ring.
Uniqueness
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid is unique due to the presence of both the methoxybenzyl group and the isoxazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-[(3-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-10-4-2-3-8(6-10)5-9-7-11(12(14)15)17-13-9/h2-4,6,11H,5,7H2,1H3,(H,14,15) |
InChI 键 |
GTRNMPXVDUAZQW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2=NOC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate](/img/structure/B11069354.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B11069362.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)


![4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
![3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B11069393.png)
![1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide](/img/structure/B11069399.png)
![Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate](/img/structure/B11069403.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B11069408.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)](/img/structure/B11069415.png)

![1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069424.png)
